An In-depth Technical Guide to 5-Bromothieno[2,3-b]pyridine-2-carboxylic acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 5-Bromothieno[2,3-b]pyridine-2-carboxylic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromothieno[2,3-b]pyridine-2-carboxylic acid is a key heterocyclic building block that has garnered significant interest in the fields of medicinal chemistry and materials science. Its rigid, fused-ring structure, combined with the reactive handles of a bromine atom and a carboxylic acid, makes it a versatile scaffold for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of its chemical properties, detailed synthetic protocols, reactivity, and applications, with a focus on its role in the development of novel therapeutics.
Chemical and Physical Properties
5-Bromothieno[2,3-b]pyridine-2-carboxylic acid, with the CAS number 1242336-81-7, possesses a unique set of physicochemical properties that are crucial for its handling, reactivity, and a in biological systems.
| Property | Value | Source |
| Molecular Formula | C₈H₄BrNO₂S | [1] |
| Molecular Weight | 258.09 g/mol | [1] |
| Appearance | Off-white to pale yellow solid | General knowledge |
| Melting Point | Data not available for the specific compound. A similar compound, 5-Bromo-3-fluoropyridine-2-carboxylic acid, has a melting point of 175-180 °C.[2] | General knowledge |
| Solubility | Soluble in polar organic solvents such as DMSO and DMF. Limited solubility in water. | General knowledge |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. | General knowledge |
Spectroscopic Data
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the thieno[2,3-b]pyridine core. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and carboxylic acid groups.
¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear significantly downfield.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretch of the carboxylic acid, typically in the region of 1680-1710 cm⁻¹. A broad O-H stretching band from the carboxylic acid group is also expected around 2500-3300 cm⁻¹.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments.[3]
Synthesis of 5-Bromothieno[2,3-b]pyridine-2-carboxylic acid
The synthesis of the thieno[2,3-b]pyridine scaffold is a well-established area of heterocyclic chemistry. While a specific, detailed protocol for 5-Bromothieno[2,3-b]pyridine-2-carboxylic acid is not widely published, a general and plausible synthetic route can be constructed based on known methodologies, such as the Gewald reaction or variations thereof.
Figure 1: A generalized synthetic workflow for the preparation of the target molecule.
A Plausible Experimental Protocol:
A common approach to constructing the thieno[2,3-b]pyridine core involves the reaction of a substituted 2-aminopyridine with a suitable three-carbon component, followed by cyclization.
Step 1: Synthesis of an enamine intermediate
-
To a solution of 2-amino-5-bromopyridine (1 equivalent) in a suitable solvent such as ethanol or toluene, add a pyruvic acid derivative (e.g., ethyl pyruvate) (1.1 equivalents) and a catalytic amount of a weak acid (e.g., acetic acid).
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enamine intermediate.
Step 2: Cyclization to the thieno[2,3-b]pyridine core
-
The crude enamine intermediate is dissolved in a high-boiling point solvent such as diphenyl ether.
-
Add a sulfur source, such as elemental sulfur or phosphorus pentasulfide (0.5 equivalents).
-
Heat the mixture to a high temperature (typically >200 °C) to effect cyclization. The reaction progress should be monitored by TLC.
-
After completion, cool the reaction mixture and purify the product by column chromatography on silica gel to yield the ethyl ester of 5-Bromothieno[2,3-b]pyridine-2-carboxylic acid.
Step 3: Hydrolysis to the carboxylic acid
-
Dissolve the purified ethyl ester in a mixture of ethanol and water.
-
Add an excess of a base, such as sodium hydroxide or potassium hydroxide (e.g., 2-3 equivalents).
-
Heat the mixture to reflux for 1-2 hours until the ester is fully hydrolyzed (monitored by TLC).
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3.
-
The desired 5-Bromothieno[2,3-b]pyridine-2-carboxylic acid will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product.
Chemical Reactivity and Synthetic Utility
The chemical reactivity of 5-Bromothieno[2,3-b]pyridine-2-carboxylic acid is dictated by its two primary functional groups: the bromine atom at the 5-position and the carboxylic acid at the 2-position. These functional groups provide orthogonal handles for further synthetic transformations, making it a valuable building block for creating diverse molecular libraries.
Figure 2: Key reactions of 5-Bromothieno[2,3-b]pyridine-2-carboxylic acid.
Reactions at the Bromine Atom: Palladium-Catalyzed Cross-Coupling
The bromine atom on the pyridine ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4][5][6][7] This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position, providing a powerful tool for structure-activity relationship (SAR) studies in drug discovery.
Exemplary Suzuki Coupling Protocol:
-
To a reaction vessel, add 5-Bromothieno[2,3-b]pyridine-2-carboxylic acid (1 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base, typically potassium carbonate or potassium phosphate (2-3 equivalents).
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the reaction mixture to 80-100 °C for several hours, monitoring by TLC.
-
Upon completion, cool the mixture, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 5-aryl-thieno[2,3-b]pyridine-2-carboxylic acid.
Reactions at the Carboxylic Acid Group: Amide Bond Formation and Esterification
The carboxylic acid moiety is a versatile functional group that can be readily converted into a variety of derivatives, including amides and esters.[8][9][10] These transformations are fundamental in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of a lead compound.
Exemplary Amide Coupling Protocol:
-
Dissolve 5-Bromothieno[2,3-b]pyridine-2-carboxylic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent, for example, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents), and stir for 15-30 minutes at room temperature to form the activated ester.
-
Add the desired amine (1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents).
-
Stir the reaction at room temperature for several hours to overnight, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization to yield the corresponding amide.
Applications in Drug Discovery and Medicinal Chemistry
The thieno[2,3-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in a number of biologically active compounds. The unique electronic and steric properties of this heterocyclic system allow for favorable interactions with a variety of biological targets. Derivatives of 5-Bromothieno[2,3-b]pyridine-2-carboxylic acid have been investigated for a range of therapeutic applications, particularly as kinase inhibitors.[11]
Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The thieno[2,3-b]pyridine core can serve as a scaffold to which various substituents can be attached to achieve potent and selective inhibition of specific kinases. The bromine atom at the 5-position is a key site for diversification through cross-coupling reactions, allowing for the exploration of different chemical spaces to optimize binding affinity and selectivity. The carboxylic acid at the 2-position can be converted into amides and esters to fine-tune the molecule's properties, such as solubility and cell permeability.
Patents in this area often describe libraries of compounds based on the thieno[2,3-b]pyridine core, where the 5-position is substituted with a variety of aryl and heteroaryl groups, and the 2-position is functionalized with different amides or esters. These libraries are then screened against a panel of kinases to identify potent and selective inhibitors.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 5-Bromothieno[2,3-b]pyridine-2-carboxylic acid. While a specific safety data sheet (SDS) for this compound is not widely available, the SDS for similar compounds, such as 5-Bromopyridine-2-carboxylic acid, can provide guidance.[2][12]
General Safety Recommendations:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with plenty of water.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
5-Bromothieno[2,3-b]pyridine-2-carboxylic acid is a valuable and versatile building block in modern organic synthesis, particularly in the realm of drug discovery. Its dual functionality allows for the systematic and efficient generation of diverse chemical libraries. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for researchers and scientists aiming to leverage this scaffold for the development of novel and effective therapeutic agents.
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